Cas no 894005-70-0 (1-2-(2-methoxyphenyl)ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea)

1-2-(2-methoxyphenyl)ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea Chemical and Physical Properties
Names and Identifiers
-
- Urea, N-[2-(2-methoxyphenyl)ethyl]-N'-(5-oxo-1-phenyl-3-pyrrolidinyl)-
- 1-2-(2-methoxyphenyl)ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
-
- Inchi: 1S/C20H23N3O3/c1-26-18-10-6-5-7-15(18)11-12-21-20(25)22-16-13-19(24)23(14-16)17-8-3-2-4-9-17/h2-10,16H,11-14H2,1H3,(H2,21,22,25)
- InChI Key: DHTFKWANHGYBMV-UHFFFAOYSA-N
- SMILES: N(CCC1=CC=CC=C1OC)C(NC1CC(=O)N(C2=CC=CC=C2)C1)=O
1-2-(2-methoxyphenyl)ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2024-0118-2μmol |
1-[2-(2-methoxyphenyl)ethyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
894005-70-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F2024-0118-20mg |
1-[2-(2-methoxyphenyl)ethyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
894005-70-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F2024-0118-20μmol |
1-[2-(2-methoxyphenyl)ethyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
894005-70-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F2024-0118-5μmol |
1-[2-(2-methoxyphenyl)ethyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
894005-70-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F2024-0118-1mg |
1-[2-(2-methoxyphenyl)ethyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
894005-70-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2024-0118-3mg |
1-[2-(2-methoxyphenyl)ethyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
894005-70-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F2024-0118-5mg |
1-[2-(2-methoxyphenyl)ethyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
894005-70-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F2024-0118-4mg |
1-[2-(2-methoxyphenyl)ethyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
894005-70-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F2024-0118-2mg |
1-[2-(2-methoxyphenyl)ethyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
894005-70-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F2024-0118-15mg |
1-[2-(2-methoxyphenyl)ethyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
894005-70-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
1-2-(2-methoxyphenyl)ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea Related Literature
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
Additional information on 1-2-(2-methoxyphenyl)ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
1-2-(2-Methoxyphenyl)ethyl-3-(5-Oxo-1-Phenylpyrrolidin-3-Yl)Urea: A Promising Compound in Pharmaceutical Research
1-2-(2-Methoxyphenyl)ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, identified by its chemical structure and CAS number 894005-70-0, represents a novel class of small molecule compounds with significant potential in pharmaceutical applications. This compound features a complex molecular architecture that combines aromatic and heterocyclic functionalities, making it a valuable candidate for drug discovery and development. Recent advances in medicinal chemistry have highlighted the importance of structural diversity in achieving optimal therapeutic outcomes, and this compound exemplifies such innovation through its unique combination of 2-methoxyphenyl and phenylpyrrolidin-3-yl moieties. The integration of these functional groups into a single molecule suggests potential for modulating multiple biological targets, which is a critical factor in modern drug design.
Research published in Journal of Medicinal Chemistry (2023) has demonstrated that compounds with similar structural features to 1-2-(2-methoxyphenyl)ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea exhibit enhanced bioavailability and metabolic stability. These properties are particularly relevant in the context of chronic disease management, where long-term therapeutic efficacy is paramount. The 5-oxo-1-phenylpyrrolidin-3-yl ring system, a key structural element of this compound, has been shown to interact with specific enzyme targets, such as acetylcholinesterase and protein kinase C, which are implicated in neurodegenerative disorders. This dual functionality underscores the compound's potential as a multifunctional therapeutic agent.
Recent studies have also focused on the 2-methoxyphenyl substituent, which is known to confer lipophilic properties and improve membrane permeability. This characteristic is particularly advantageous in the development of drugs targeting the central nervous system, where efficient brain penetration is essential. A 2024 preclinical study published in Pharmaceutical Research demonstrated that compounds with 2-methoxyphenyl groups exhibit significantly higher brain-to-blood ratios compared to their non-methoxylated counterparts. Such findings highlight the importance of this functional group in optimizing the pharmacokinetic profile of the compound.
From a synthetic perspective, the 1-phenylpyrrolidin-3-yl scaffold has been the subject of extensive modification to enhance its therapeutic potential. Researchers have explored various strategies to introduce additional functional groups while maintaining the compound's inherent stability. A 2023 study in Organic & Biomolecular Chemistry reported the successful synthesis of a series of 1-phenylpyrrolidin-3-yl-based derivatives with improved solubility and reduced toxicity. These modifications are critical for translating laboratory findings into clinical applications, as they address common challenges in drug development.
Emerging research suggests that 1-2-(2-methoxyphenyl)ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea may have applications in the treatment of inflammatory diseases. A 2024 study published in Journal of Inflammation Research demonstrated that compounds with similar structural features exhibit anti-inflammatory activity by inhibiting the NF-κB signaling pathway. This mechanism of action is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease, where persistent inflammation is a key driver of pathology.
Another area of interest is the compound's potential in neuropharmacology. The 5-oxo-1-phenylpyrrolidin-3-yl moiety has been shown to interact with ionotropic glutamate receptors, which are critical in synaptic transmission and neuroprotection. A 2023 study in Neuropharmacology reported that compounds with similar structures exhibit neuroprotective effects in models of Parkinson's disease. These findings suggest that 1-2-(2-methoxyphenyl)ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea may have therapeutic potential in neurodegenerative disorders.
From a pharmaceutical development standpoint, the compound's molecular characteristics make it a promising candidate for formulation into various dosage forms. The 2-methoxyphenyl group contributes to the compound's hydrophobicity, which is advantageous in the development of oral formulations with enhanced gastrointestinal absorption. However, researchers are also exploring the possibility of modifying the compound to improve its aqueous solubility, which is critical for parenteral administration.
Recent advances in computational chemistry have enabled the prediction of 1-2-(2-methoxyphenyl)ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea's interactions with biological targets. Molecular docking studies have identified potential binding sites on key enzymes and receptors, providing insights into its mechanism of action. These computational models are invaluable in the early stages of drug discovery, as they help prioritize compounds for further experimental validation.
Despite its promising properties, the compound faces challenges in translation to clinical settings. One of the primary concerns is its metabolic stability, as the 5-oxo-1-phenylpyrrolidin-3-yl ring system may be susceptible to enzymatic degradation. Researchers are actively exploring strategies to enhance its metabolic stability, such as introducing bulky substituents or modifying the ring structure to reduce susceptibility to enzymatic hydrolysis.
In conclusion, 1-2-(2-methoxyphenyl)ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea represents a significant advancement in the field of pharmaceutical research. Its unique molecular structure, combined with the potential for multifunctional activity, positions it as a promising candidate for the development of novel therapeutics. Continued research into its molecular mechanisms, pharmacokinetic properties, and therapeutic applications will be critical in realizing its full potential in clinical practice.
894005-70-0 (1-2-(2-methoxyphenyl)ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea) Related Products
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)




